3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 3-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the naphthalen-2-yl-pyrazole moiety: This can be accomplished through various methods, including condensation reactions and cyclization of appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the naphthalen-2-yl-pyrazole moiety.
3-(3-chlorophenyl)-5-(naphthalen-2-yl)-1,2,4-oxadiazole: Similar but without the pyrazole ring.
Uniqueness
The presence of both the naphthalen-2-yl and pyrazole moieties in 3-(3-chlorophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole contributes to its unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O/c22-17-7-3-6-16(11-17)20-23-21(27-26-20)19-12-18(24-25-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXPRCVZZKGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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